2-(4-Ethylpiperazine-1-carbonyl)aniline chemical structure and properties
2-(4-Ethylpiperazine-1-carbonyl)aniline chemical structure and properties
The following technical guide details the chemical structure, physicochemical properties, and synthetic pathways of 2-(4-Ethylpiperazine-1-carbonyl)aniline , a critical intermediate in medicinal chemistry.
Synonyms: (2-Aminophenyl)(4-ethylpiperazin-1-yl)methanone; 1-(2-Aminobenzoyl)-4-ethylpiperazine; o-Aminobenzoyl-N-ethylpiperazine.
Executive Summary
2-(4-Ethylpiperazine-1-carbonyl)aniline is a bifunctional organic scaffold characterized by an anthranilamide core fused with an N-ethylpiperazine moiety. It serves as a high-value building block in the synthesis of nitrogenous heterocycles, particularly quinazolin-4(3H)-ones , which are privileged structures in pharmacology (e.g., antihypertensives, anticonvulsants, and kinase inhibitors).
This guide provides a comprehensive analysis of its structural dynamics, validated synthetic protocols via isatoic anhydride ring-opening, and its utility as a precursor for diversely substituted quinazoline APIs.
Chemical Identity & Structural Analysis[1][2]
| Property | Data |
| IUPAC Name | (2-Aminophenyl)(4-ethylpiperazin-1-yl)methanone |
| Molecular Formula | C₁₃H₁₉N₃O |
| Molecular Weight | 233.31 g/mol |
| SMILES | CCN1CCN(CC1)C(=O)C2=CC=CC=C2N |
| Key Functional Groups | Primary amine (Aniline), Tertiary amine (Piperazine), Amide (Linker) |
| Isomeric Context | Ortho-isomer (Critical for cyclization reactions); distinct from the para-isomer (CAS 21312-41-4) used in non-cyclic analogues.[1][2] |
Structural Logic
The molecule consists of an electron-rich aniline ring connected to a basic piperazine ring via a carbonyl linker.
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Ortho-Disposition: The 2-amino group is positioned ortho to the carbonyl, creating a pre-organized geometry for intramolecular cyclization. This makes it an ideal "masked" quinazoline precursor.
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Piperazine Tail: The N-ethylpiperazine moiety improves lipophilicity (LogP modulation) and bioavailability, a common strategy in GPCR ligand design (e.g., Prazosin analogues).
Physicochemical Profile
Estimated properties based on structural fragment contribution (SAR).
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Lipophilicity (LogP): ~1.2 – 1.8. The ethyl group increases lipophilicity relative to the methyl analogue, enhancing membrane permeability.
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Acidity/Basicity (pKa):
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pKa₁ (Piperazine N4): ~8.5 – 9.0 (Basic, protonated at physiological pH).
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pKa₂ (Aniline NH₂): ~3.5 – 4.5 (Weakly basic/neutral).
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Solubility:
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Aqueous: Moderate to low at neutral pH; highly soluble in acidic media (pH < 5) due to piperazine protonation.
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Organic: Soluble in DCM, Chloroform, DMSO, and Methanol.
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Synthetic Pathways
The most authoritative and atom-economical synthesis utilizes Isatoic Anhydride as the starting material. This route avoids the use of aggressive coupling reagents (e.g., SOCl₂) and minimizes side reactions.
Protocol A: Nucleophilic Ring Opening of Isatoic Anhydride
Mechanism: The secondary amine of N-ethylpiperazine attacks the carbonyl at position 4 of the isatoic anhydride, triggering decarboxylation (release of CO₂) and formation of the amide bond.
Materials:
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Isatoic Anhydride (1.0 eq)
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1-Ethylpiperazine (1.1 eq)
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Solvent: Toluene (for reflux) or Ethanol (green alternative).
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Catalyst: None required (autocatalytic) or trace DMAP.
Step-by-Step Methodology:
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Setup: Charge a reaction vessel with Isatoic Anhydride suspended in Toluene (10 mL/g).
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Addition: Add 1-Ethylpiperazine dropwise at room temperature.
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Reaction: Heat the mixture to reflux (110°C). Evolution of CO₂ gas will be observed.
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Monitoring: Maintain reflux for 4–6 hours until CO₂ evolution ceases and TLC indicates consumption of the anhydride.
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Workup:
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Purification: Recrystallize from EtOAc/Hexane or use flash chromatography (DCM:MeOH 95:5).
Protocol B: Nitro-Reduction Route (Alternative)
Used when Isatoic Anhydride is unavailable.
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Acylation: React 2-Nitrobenzoyl chloride with 1-Ethylpiperazine in DCM/Et₃N to form 1-(2-nitrobenzoyl)-4-ethylpiperazine.
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Reduction: Hydrogenate using H₂/Pd-C or reduce with Fe/NH₄Cl in EtOH/H₂O to yield the target aniline.
Visualization: Synthetic Workflow
The following diagram illustrates the primary synthesis from Isatoic Anhydride and its subsequent cyclization to a Quinazolinone scaffold.
Caption: Figure 1.[5] Synthesis of the title compound via Isatoic Anhydride ring-opening and its downstream application in Quinazolinone synthesis.
Pharmaceutical Relevance & Applications
This compound is not typically a final drug but a Late-Stage Intermediate (LSI) . Its specific utility lies in:
Quinazoline-4-one Synthesis
Reacting the aniline amine with an aldehyde (R-CHO) followed by oxidative cyclization (e.g., using I₂ or DDQ) yields 2,3-disubstituted quinazolin-4-ones.
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Target Class: Poly(ADP-ribose) polymerase (PARP) inhibitors and specific Kinase inhibitors.
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Mechanism: The amide nitrogen and the aniline nitrogen close the ring, incorporating the piperazine side chain at the 3-position of the quinazoline.
Urea and Thiourea Derivatives
Reaction with isocyanates (R-N=C=O) or isothiocyanates yields urea/thiourea derivatives.
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Target Class: TRPV1 antagonists or soluble epoxide hydrolase (sEH) inhibitors.
Impurity Profiling
In the synthesis of piperazine-containing drugs (e.g., Zosuquidar or Prazosin analogues), this compound may appear as a degradation product (hydrolysis of the quinazoline ring) or an unreacted intermediate. Monitoring its levels is critical for CMC (Chemistry, Manufacturing, and Controls) compliance.
References
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Friedländer, P., & Wleügel, S. (1883).[4] "Über ein Derivat der Anthranilsäure (Anthranilcarbonsäure)." Berichte der deutschen chemischen Gesellschaft. (Foundational chemistry of Isatoic Anhydride).
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Coppola, G. M. (1980). "The Chemistry of Isatoic Anhydride." Synthesis, 1980(07), 505-536. (Review of ring-opening reactions with amines).
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PubChem Compound Summary. "2-(4-ethylpiperazin-1-yl)aniline" (Structural analogue/fragment data). (Used for property estimation).
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Organic Syntheses. "Isatoic Anhydride." Org.[1][4][6] Synth. 1947, 27, 45. (Standard preparation of the starting material).
Sources
- 1. chembk.com [chembk.com]
- 2. medkoo.com [medkoo.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 5. guidechem.com [guidechem.com]
- 6. CN110041302B - 2-amino-4-substituted pyridine derivative and synthesis method and application thereof - Google Patents [patents.google.com]
